![molecular formula C18H25N3O4 B14477685 N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide CAS No. 70904-75-5](/img/structure/B14477685.png)
N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide typically involves the protection of amino groups using the benzyloxycarbonyl (Cbz) group. The general synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Coupling Reaction: The protected amino acid is then coupled with N-methyl-L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Large-scale batch reactors are used to carry out the protection, coupling, and deprotection steps.
Continuous Flow Synthesis: This method involves the continuous flow of reactants through a series of reactors, allowing for efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the benzyloxycarbonyl group.
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological processes and as a tool for probing protein function.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity. The benzyloxycarbonyl group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions to occur. The molecular pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, leading to inhibition of their catalytic activity.
Signal Transduction: Modulation of signaling pathways by interacting with key proteins involved in cellular communication.
Vergleich Mit ähnlichen Verbindungen
N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide can be compared with other similar compounds, such as:
N-(Benzyloxycarbonyloxy)succinimide: Used for the carboxybenzyl protection of amines.
N-Benzyloxycarbonyl-L-proline: A potent inhibitor of prolidase.
N-Benzyloxycarbonyl-L-serine benzyl ester: Used as a building block in peptide synthesis.
These compounds share the benzyloxycarbonyl group, which is commonly used as a protecting group in peptide synthesis
Eigenschaften
CAS-Nummer |
70904-75-5 |
|---|---|
Molekularformel |
C18H25N3O4 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
benzyl N-[2-methyl-1-[(2S)-2-(methylcarbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C18H25N3O4/c1-18(2,16(23)21-11-7-10-14(21)15(22)19-3)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,22)(H,20,24)/t14-/m0/s1 |
InChI-Schlüssel |
VJGJEBQMFAREEL-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)(C(=O)N1CCC[C@H]1C(=O)NC)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C(=O)N1CCCC1C(=O)NC)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)
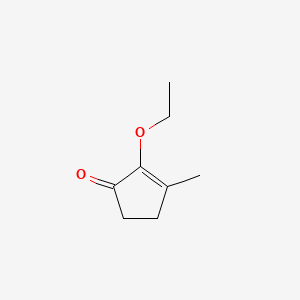




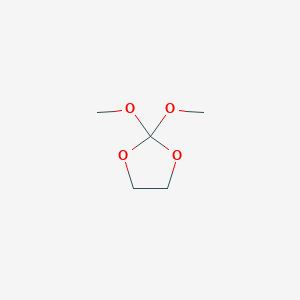
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)

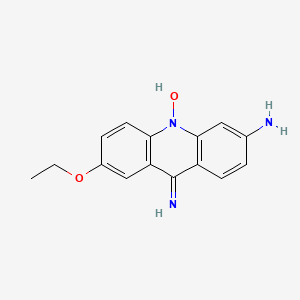
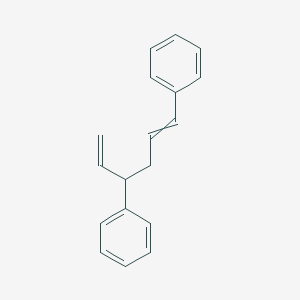

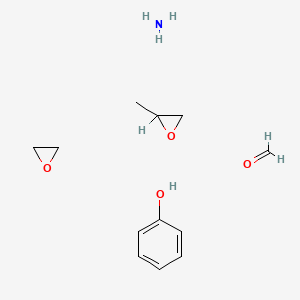
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)
